molecular formula C9H7BrF3NO B3127734 N-(5-bromo-2-methylphenyl)-2,2,2-trifluoroacetamide CAS No. 338451-90-4

N-(5-bromo-2-methylphenyl)-2,2,2-trifluoroacetamide

Cat. No. B3127734
CAS RN: 338451-90-4
M. Wt: 282.06 g/mol
InChI Key: HLDVCAFZYRFQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-bromo-2-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H10BrNO. Its average mass is 228.086 Da and its monoisotopic mass is 226.994568 Da .


Molecular Structure Analysis

The molecular structure of “N-(5-bromo-2-methylphenyl)acetamide” consists of 9 carbon atoms, 10 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

“N-(5-bromo-2-methylphenyl)acetamide” has a density of 1.5±0.1 g/cm3, a boiling point of 337.8±30.0 °C at 760 mmHg, and a flash point of 158.1±24.6 °C. It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond. Its ACD/LogP is 2.78 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Under Various Conditions: N-(5-bromo-2-methylphenyl)-2,2,2-trifluoroacetamide and related compounds have been synthesized under thermal and microwave conditions, demonstrating the versatility in the synthesis process (Shaaban, 2017).
  • Production of Volatile Compounds: This chemical has been used to produce volatile compounds that are useful in gas chromatography, aiding in the analysis of various substances (Donike, 1973).

Chemical Properties and Reactions

  • Electrophilic Fluorinating Agent: The compound has been studied as an electrophilic fluorinating agent, showcasing its potential in mild-condition fluorination reactions (Banks et al., 1996).
  • Reactions with Nucleophiles: Studies have explored its reactivity with nucleophiles, demonstrating its versatility in forming various derivative compounds (Shinmyozu et al., 1993).

Applications in Biological and Medicinal Chemistry

  • Antibacterial Agent Synthesis: Derivatives of this chemical have been synthesized and evaluated for antibacterial activities, indicating its potential in medicinal chemistry (Alharbi & Alshammari, 2019).
  • Synthesis of Anti-Inflammatory Agents: The compound has been used in the synthesis of celecoxib derivatives, which exhibit anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).

properties

IUPAC Name

N-(5-bromo-2-methylphenyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO/c1-5-2-3-6(10)4-7(5)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDVCAFZYRFQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-2-methylphenyl)-2,2,2-trifluoroacetamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromo-2-methylphenyl)-2,2,2-trifluoroacetamide
Reactant of Route 3
Reactant of Route 3
N-(5-bromo-2-methylphenyl)-2,2,2-trifluoroacetamide
Reactant of Route 4
Reactant of Route 4
N-(5-bromo-2-methylphenyl)-2,2,2-trifluoroacetamide
Reactant of Route 5
Reactant of Route 5
N-(5-bromo-2-methylphenyl)-2,2,2-trifluoroacetamide
Reactant of Route 6
Reactant of Route 6
N-(5-bromo-2-methylphenyl)-2,2,2-trifluoroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.